Cas no 943621-69-0 (α-D-Mannopyranose, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-, 1,3,4,6-tetraacetate)
943621-69-0 structure
Product Name:α-D-Mannopyranose, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-, 1,3,4,6-tetraacetate
CAS-nummer:943621-69-0
MF:C19H25NO10
MW:427.40250658989
CID:4465982
PubChem ID:168441763
Update Time:2025-04-24
α-D-Mannopyranose, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-, 1,3,4,6-tetraacetate Chemische en fysische eigenschappen
Naam en identificatie
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- α-D-Mannopyranose, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-, 1,3,4,6-tetraacetate
- (2R,3S,4R,5S,6R)-6-(Acetoxymethyl)-3-(pent-4-ynamido)tetrahydro-2H-pyran-2,4,5-triyl triacetate
- 943621-69-0
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- Inchi: 1S/C19H25NO10/c1-6-7-8-15(25)20-16-18(28-12(4)23)17(27-11(3)22)14(9-26-10(2)21)30-19(16)29-13(5)24/h1,14,16-19H,7-9H2,2-5H3,(H,20,25)/t14-,16+,17-,18-,19+/m1/s1
- InChI-sleutel: PODQGPKRSTUNAT-QTUASDBPSA-N
- LACHT: O1[C@@H]([C@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(CCC#C)=O)OC(C)=O
Berekende eigenschappen
- Exacte massa: 427.14784599Da
- Monoisotopische massa: 427.14784599Da
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 10
- Zware atoomtelling: 30
- Aantal draaibare bindingen: 12
- Complexiteit: 724
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 5
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 0.6
- Topologisch pooloppervlak: 144Ų
α-D-Mannopyranose, 2-deoxy-2-[(1-oxo-4-pentyn-1-yl)amino]-, 1,3,4,6-tetraacetate Gerelateerde literatuur
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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